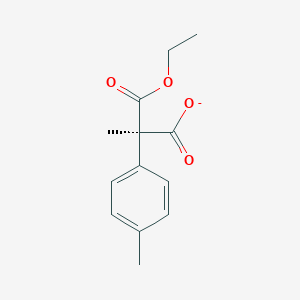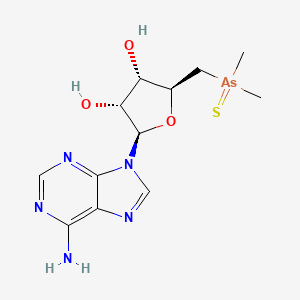
5'-Deoxy-5'-(dimethylarsorothioyl)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylarsorothioyl group attached to the adenosine molecule, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-(dimethylarsorothioyl)adenosine typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the dimethylarsorothioyl group to the adenosine molecule. This can be achieved through a series of reactions such as nucleophilic substitution and thiolation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 5’-Deoxy-5’-(dimethylarsorothioyl)adenosine may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality compounds in research and development.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the arsenic-containing group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce arsenic-free analogs.
Wissenschaftliche Forschungsanwendungen
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5’-Deoxy-5’-(dimethylarsorothioyl)adenosine involves its interaction with specific molecular targets. The dimethylarsorothioyl group can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to various biological effects. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Deoxy-5’-(methylthio)adenosine: This compound shares a similar structure but contains a methylthio group instead of a dimethylarsorothioyl group.
S-Adenosylmethionine: Another related compound involved in methylation reactions in biological systems.
Adenosine: The parent molecule, which is a key component of nucleic acids and has various biological functions.
Uniqueness
5’-Deoxy-5’-(dimethylarsorothioyl)adenosine is unique due to the presence of the dimethylarsorothioyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
917875-84-4 |
|---|---|
Molekularformel |
C12H18AsN5O3S |
Molekulargewicht |
387.29 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(dimethylarsinothioylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18AsN5O3S/c1-13(2,22)3-6-8(19)9(20)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
RHPCUUNJLNVDPH-WOUKDFQISA-N |
Isomerische SMILES |
C[As](=S)(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Kanonische SMILES |
C[As](=S)(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


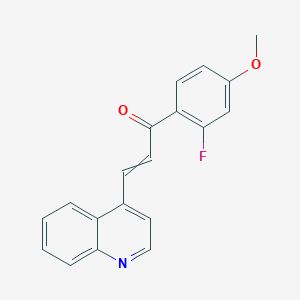

![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
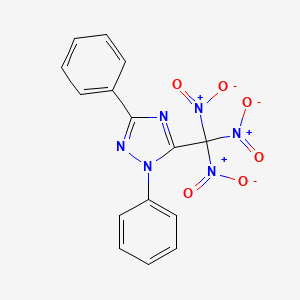
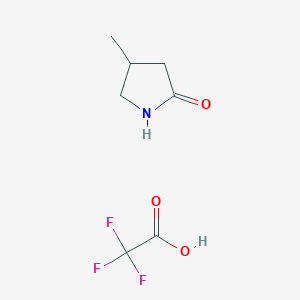
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
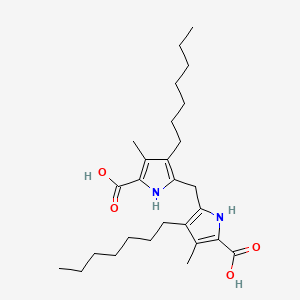
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)
